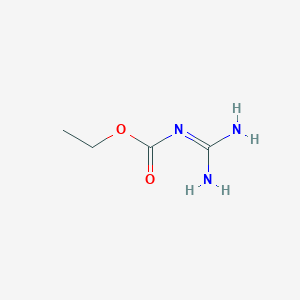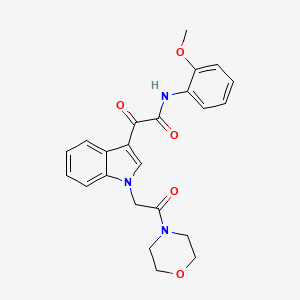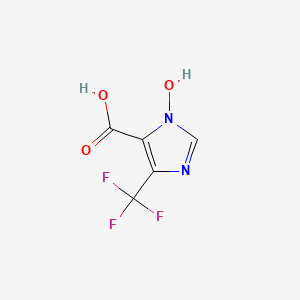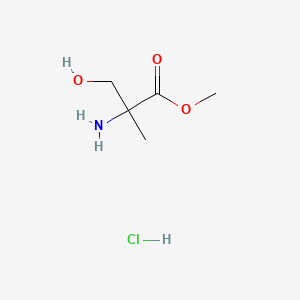![molecular formula C21H21ClN2O3 B2619885 3-(4-chlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one CAS No. 827002-89-1](/img/structure/B2619885.png)
3-(4-chlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one, also known as LY294002, is a synthetic small molecule inhibitor of the phosphatidylinositol 3-kinase (PI3K) enzyme. It is widely used in scientific research to study the mechanism of action of PI3K and its involvement in various cellular processes.
Mécanisme D'action
3-(4-chlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one inhibits the activity of PI3K by binding to its ATP-binding site and preventing the phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 is a key lipid messenger that activates downstream signaling pathways such as the Akt/mTOR pathway, which is involved in cell proliferation and survival. By inhibiting PI3K activity, 3-(4-chlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one prevents the activation of these downstream pathways and induces cell death.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one has been shown to induce cell death in various cancer cell lines by inhibiting the activity of PI3K. It has also been shown to inhibit the growth of tumors in animal models. 3-(4-chlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one has been shown to have anti-inflammatory effects by inhibiting the activation of the NF-κB pathway. It has also been shown to have neuroprotective effects by inhibiting the activation of the JNK pathway. However, 3-(4-chlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one has been shown to have off-target effects on other enzymes such as mTOR and DNA-PK, which may limit its specificity.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-chlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one is a widely used tool in scientific research due to its ability to inhibit the activity of PI3K and study its downstream signaling pathways. It is relatively easy to synthesize and purify, and it has been extensively characterized through various spectroscopic techniques. However, 3-(4-chlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one has limitations in terms of its specificity and off-target effects on other enzymes such as mTOR and DNA-PK. This may limit its use in certain experiments where specificity is critical.
Orientations Futures
There are several future directions for the use of 3-(4-chlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one in scientific research. One potential direction is the development of more specific inhibitors of PI3K that do not have off-target effects on other enzymes. Another potential direction is the use of 3-(4-chlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one in combination with other inhibitors to target multiple signaling pathways simultaneously. This may enhance the efficacy of the treatment and reduce the likelihood of drug resistance. Finally, the use of 3-(4-chlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one in clinical trials for the treatment of various diseases such as cancer and diabetes is a potential future direction that may lead to the development of new therapies.
Méthodes De Synthèse
3-(4-chlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one is synthesized through a multi-step process that involves the reaction of 4-chloro-2-hydroxybenzaldehyde with 4-methylpiperazine to form 4-(4-methylpiperazin-1-yl)-2-hydroxybenzaldehyde. This intermediate is then reacted with 7-hydroxy-2H-chromen-2-one in the presence of a base to form 3-(4-chlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one. The final product is purified through column chromatography and characterized through various spectroscopic techniques.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one is widely used in scientific research to study the role of PI3K in various cellular processes such as cell proliferation, survival, and differentiation. It is also used to investigate the involvement of PI3K in various diseases such as cancer, diabetes, and cardiovascular diseases. 3-(4-chlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one is used as a tool to inhibit the activity of PI3K and study its downstream signaling pathways. It is also used to investigate the effects of PI3K inhibition on various cellular processes and disease models.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c1-23-8-10-24(11-9-23)13-18-19(25)7-4-15-12-17(21(26)27-20(15)18)14-2-5-16(22)6-3-14/h2-7,12,25H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMPYXMVYPFPJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=C(C=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

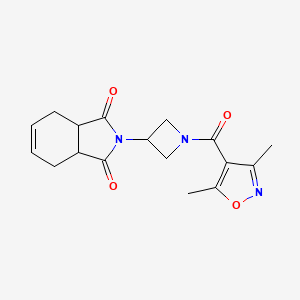
![N-(pyridin-2-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B2619806.png)
![ethyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfinyl}acetate](/img/structure/B2619808.png)
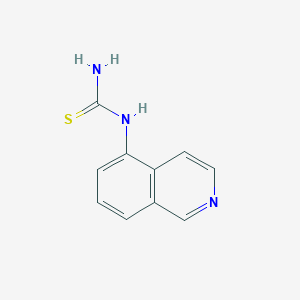
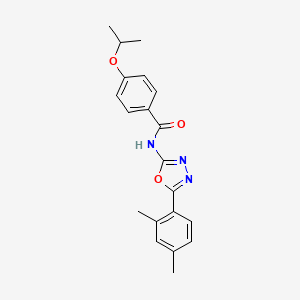
![Methyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-2-hydroxy-4-(2-nitrophenyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2619813.png)
![ethyl 1-methyl-4-[(thiophen-2-ylmethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2619815.png)

![N-(4-butylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2619818.png)

